molecular formula C26H23N5O2 B10936757 1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936757
M. Wt: 437.5 g/mol
InChI Key: YATFLAFMWCSPIM-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazolopyridine scaffold, followed by the introduction of the ethyl, methyl, and phenyl groups through various organic reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Cyclization: Cyclization reactions can be employed to form ring structures within the compound, enhancing its stability and biological activity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the development of new chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a component in chemical formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core structure and may have similar biological activities.

    Phenyl-substituted pyrazoles: These compounds have phenyl groups attached to the pyrazole ring and may exhibit similar chemical reactivity and biological properties.

    Oxazole-containing compounds: These compounds contain the oxazole ring and may have similar biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H23N5O2/c1-4-31-25-24(17(3)30-31)21(15-22(29-25)18-10-8-16(2)9-11-18)26(32)28-20-7-5-6-19(14-20)23-12-13-27-33-23/h5-15H,4H2,1-3H3,(H,28,32)

InChI Key

YATFLAFMWCSPIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C5=CC=NO5

Origin of Product

United States

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